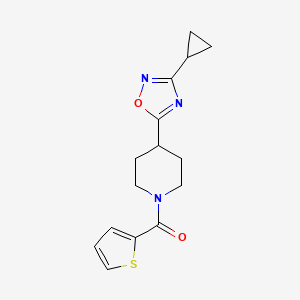

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine

Description

This compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 4-position and a thiophene-2-carbonyl group at the 1-position. Its molecular weight is estimated to be ~343.4 g/mol (based on analogous structures in and ), and it is hypothesized to exhibit applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name |

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-16-13(17-20-14)10-3-4-10/h1-2,9-11H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOABCHHIKCQGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination of appropriate precursors.

Coupling with Thiophene-2-carbonyl Group: This step often involves acylation reactions, where the piperidine ring is acylated with thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases for Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Potential lead compound for drug development due to its unique structure and possible biological activities.

Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences, molecular weights, and notable properties of analogous compounds:

Key Findings

Impact of Thiophene Substitution :

- The target compound’s thiophene-2-carbonyl group likely improves membrane permeability compared to the oxolane-carbonyl analog (BK80323, 305.37 g/mol) .

- Dual thiophene substituents in ’s compound (359.46 g/mol) may enhance target binding via sulfur-mediated interactions, though synthetic complexity increases .

Role of Cyclopropyl vs.

Synthetic Accessibility :

- Compound 118 () achieved a 56% yield over two steps, suggesting that introducing complex substituents (e.g., benzimidazole) may reduce efficiency compared to the target compound’s simpler architecture .

Safety and Solubility :

- The hydrochloride salt form of 4-(3-cyclopropyl-oxadiazol-5-yl)piperidine () highlights strategies to improve solubility, a property that may be leveraged for the target compound in formulation studies .

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, physicochemical properties, and various biological activities, including its effects on muscarinic receptors, antibacterial activity, and enzyme inhibition.

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxadiazole precursors. The physicochemical properties are crucial for understanding its biological interactions. For example, conformational studies indicate that there is free rotation around the oxadiazole–piperidine bond, which may influence its binding affinity to biological targets .

Muscarinic Receptor Interaction

One of the most notable activities of the compound is its interaction with muscarinic receptors. Research indicates that it acts as a functionally selective M1 partial agonist , exhibiting antagonist properties at M2 and M3 muscarinic receptors. This selectivity suggests potential therapeutic applications in treating conditions associated with cholinergic dysfunctions .

Antibacterial Activity

In vitro studies have shown that derivatives containing oxadiazole and piperidine moieties exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains. The presence of the oxadiazole ring enhances the biological efficacy against pathogens such as E. coli and K. pneumoniae, with MIC values reported as low as 6.25 µg/mL .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promising activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities ranged from 0.63 µM to 6.28 µM, indicating a strong inhibitory effect compared to standard inhibitors . This suggests that it could be beneficial in treating diseases where enzyme dysregulation plays a critical role.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

- Muscarinic Agonist Studies : A study involving a related cyclopropyloxadiazole derivative demonstrated that it could selectively activate M1 receptors while inhibiting M2 and M3 receptors, showing promise for conditions like Alzheimer's disease .

- Antibacterial Efficacy : Another study reported on a series of oxadiazole derivatives that exhibited over 80% efficacy against Fusarium oxysporum, with EC50 values significantly lower than traditional antibiotics .

- Enzyme Inhibition : Compounds structurally similar to this compound were tested for urease inhibition with IC50 values ranging from 2 to 21 µM, indicating their potential as therapeutic agents against urease-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.